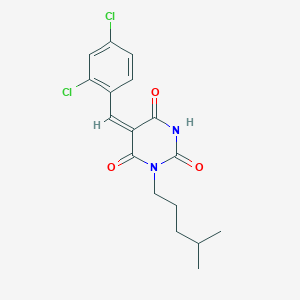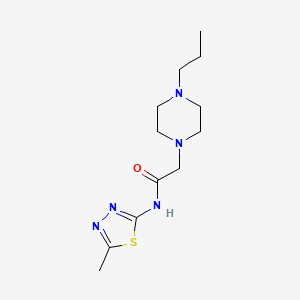![molecular formula C15H16N2O2 B5309933 N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5309933.png)
N-[1-(4-methoxyphenyl)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]nicotinamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in 1982 by a team of scientists led by David Lodge at Merck & Co. The compound has since been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-[1-(4-methoxyphenyl)ethyl]nicotinamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore. This binding prevents the influx of calcium ions into the neuron, which is necessary for the activation of various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-[1-(4-methoxyphenyl)ethyl]nicotinamide has been shown to have a variety of biochemical and physiological effects. These include the inhibition of long-term potentiation (LTP), a process that is essential for learning and memory. N-[1-(4-methoxyphenyl)ethyl]nicotinamide has also been shown to induce neurotoxicity, which is thought to be due to the excessive accumulation of calcium ions within the neuron.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(4-methoxyphenyl)ethyl]nicotinamide in lab experiments is its potency as an NMDA receptor antagonist. This allows for the selective blockade of the receptor without affecting other neurotransmitter systems. However, the compound's potency can also be a limitation, as it can induce neurotoxicity at high concentrations.
List of
Direcciones Futuras
1. Development of more selective NMDA receptor antagonists that do not induce neurotoxicity.
2. Investigation of the role of the NMDA receptor in other physiological and pathological processes.
3. Examination of the potential therapeutic applications of NMDA receptor antagonists in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
4. Study of the interactions between the NMDA receptor and other neurotransmitter systems.
5. Development of new techniques for the delivery of NMDA receptor antagonists to specific regions of the brain.
Métodos De Síntesis
The synthesis of N-[1-(4-methoxyphenyl)ethyl]nicotinamide involves the condensation of 1-(4-methoxyphenyl)ethylamine with nicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxyphenyl)ethyl]nicotinamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. The compound has been shown to be particularly useful in studying the mechanisms of neuronal plasticity, learning, and memory.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(12-5-7-14(19-2)8-6-12)17-15(18)13-4-3-9-16-10-13/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWBINRKLQWICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5309851.png)
![ethyl 4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5309852.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5309865.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5309873.png)
![3-{[4-(1-naphthylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5309877.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5309898.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5309900.png)
![N-{2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}acetamide](/img/structure/B5309902.png)

![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5309910.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309915.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)